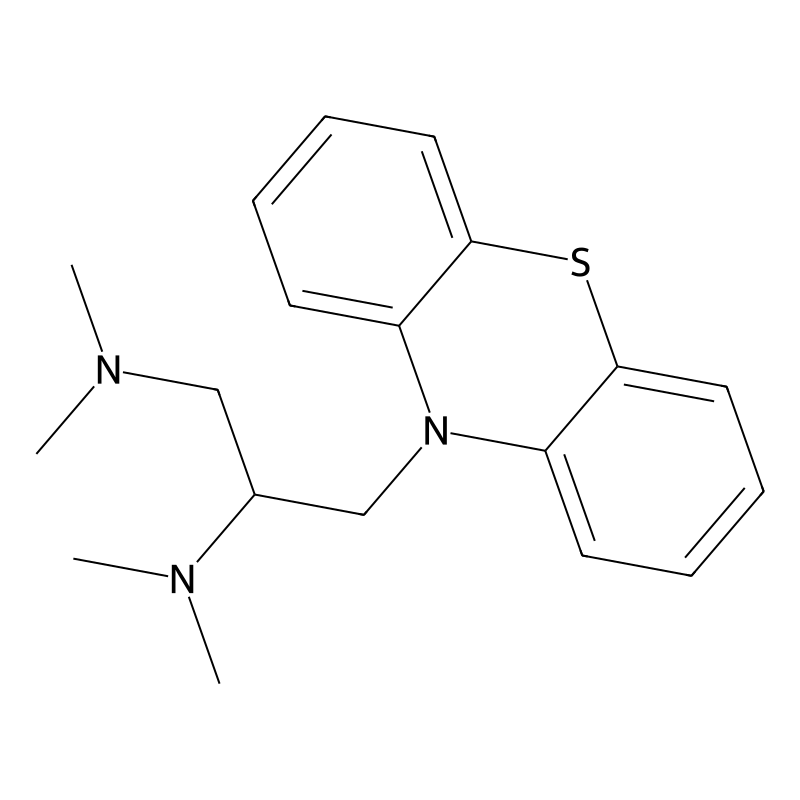Aminopromazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Aminopromazine is a phenothiazine derivative primarily used as an antipsychotic and sedative agent. Its chemical formula is C19H25N3S, and it has a molecular weight of 327.49 g/mol. The compound features a sulfur atom in its structure, which is characteristic of many phenothiazines, contributing to its pharmacological properties. Aminopromazine is often utilized in veterinary medicine and for treating various psychiatric disorders in humans.
- Oxidation: This compound can be oxidized to form various metabolites, which may have different pharmacological activities .
- Acid-Base Reactions: Aminopromazine can participate in acid-base reactions typical of amines, where it can accept protons under acidic conditions, forming a positively charged species .
- Complex Formation: It can interact with metal ions, forming complexes that may influence its biological activity .
Aminopromazine exhibits a range of biological activities:
- Antipsychotic Effects: It primarily acts as a dopamine receptor antagonist, particularly at D2 receptors, which is crucial for its antipsychotic effects .
- Sedative Properties: The compound also has sedative effects, making it useful for managing anxiety and agitation .
- Antiemetic Activity: Aminopromazine is effective in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery .
Aminopromazine can be synthesized through various methods:
- Alkylation of Phenothiazine: A common synthetic route involves the alkylation of phenothiazine with appropriate alkyl halides.
- Reactions with Amines: The introduction of amino groups can be achieved through nucleophilic substitution reactions involving amines and phenothiazine derivatives.
- Cyclization Reactions: Certain synthetic pathways may involve cyclization processes to form the characteristic tricyclic structure of aminopromazine .
Aminopromazine has several applications in both human and veterinary medicine:
- Psychiatric Treatment: It is used to manage schizophrenia and other psychotic disorders.
- Sedation: Employed as a sedative before surgical procedures or for managing severe agitation.
- Veterinary Medicine: Used to treat behavioral issues in animals and to induce sedation for medical procedures .
Studies on the interactions of aminopromazine reveal its potential to interact with various drugs:
- Drug Interactions: Aminopromazine can interact with other central nervous system depressants, enhancing sedative effects and increasing the risk of respiratory depression .
- Metabolic Interactions: It may influence the metabolism of drugs processed by cytochrome P450 enzymes, leading to altered drug levels in the body .
Similar Compounds
Aminopromazine shares structural similarities with several other compounds in the phenothiazine class. Here’s a comparison highlighting its uniqueness:
Aminopromazine is unique due to its balanced profile of sedative and antipsychotic properties, making it suitable for specific therapeutic contexts where both effects are desired.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Use Classification
Dates
2: BARON A, UJEC M. [Effect of aminopromazine on labor]. Pol Tyg Lek. 1963 Jan 7;18:57-9. Polish. PubMed PMID: 13969431.
3: BARON A, UJEC M. [The influence of aminopromazine during labor]. Rev Fr Gynecol Obstet. 1962 Apr;57:275-81. French. PubMed PMID: 13865145.








